Homopropargylglycine: A Technical Guide for Researchers and Drug Development Professionals
Homopropargylglycine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development.[1][2] As an analog of methionine, HPG contains a terminal alkyne group, a small yet powerful modification that allows for its metabolic incorporation into newly synthesized proteins.[3][4] This unique feature enables researchers to tag and subsequently visualize, identify, and quantify nascent proteins in a variety of biological systems.[4][5] This "bioorthogonal" labeling strategy offers a non-radioactive, non-toxic, and highly sensitive alternative to traditional methods like the use of ³⁵S-methionine.[1][6]
This technical guide provides an in-depth overview of Homopropargylglycine, its chemical properties, and its applications in modern research, with a focus on experimental protocols and data presentation for scientists and professionals in drug development.
Chemical Properties of Homopropargylglycine
Homopropargylglycine is commercially available in several forms, primarily as the L-enantiomer (L-Homopropargylglycine), which is the biologically active form incorporated into proteins during translation.[7] The D-enantiomer and the racemic mixture are also available for specific research purposes.[4][8] The hydrochloride salt of L-HPG is a common formulation due to its enhanced stability and solubility.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of L-Homopropargylglycine and its common variants.
| Identifier | L-Homopropargylglycine (Free Base) | L-Homopropargylglycine (HCl Salt) | D-Homopropargylglycine |
| CAS Number | 98891-36-2[9][10] | 942518-19-6[1][7] | 211054-02-3[8] |
| Molecular Formula | C₆H₉NO₂[7][9] | C₆H₉NO₂ · HCl | C₆H₉NO₂[8] |
| Molecular Weight | 127.14 g/mol [7][9] | 163.60 g/mol [1] | 127.14 g/mol [8] |
| Appearance | White to yellow solid[11] | Off-white to grey solid[7] | Data not available |
| Purity | ≥97%[10] | >95% (¹H NMR)[3] | >96%[8] |
| Melting Point | Data not available | 162 °C | Data not available |
| Solubility | Solvent | Concentration | Notes |
| L-Homopropargylglycine | Water | 83.33 mg/mL (655.42 mM)[11] | Requires sonication, warming, and heating to 60°C[11] |
| DMSO | 250 mg/mL (1966.34 mM)[11] | Requires sonication; hygroscopic DMSO can impact solubility[11] | |
| DMF | Soluble[3] | ||
| L-Homopropargylglycine (HCl Salt) | Water | Good solubility[1] | |
| DMSO | Good solubility[1] |
| Storage and Stability | Condition | Duration |
| Powder | -20°C, sealed, away from moisture[11] | 24 months[1] |
| In Solvent (-80°C) | -80°C[11] | 6 months[11] |
| In Solvent (-20°C) | -20°C[11] | 1 month[11] |
Core Application: Bioorthogonal Labeling of Nascent Proteins
The primary application of HPG lies in its ability to serve as a reporter for new protein synthesis. As a methionine analog, it is recognized by the cellular translational machinery and incorporated into elongating polypeptide chains.[5][7] The embedded alkyne handle then becomes a target for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under physiological conditions.[12] The most common click reaction used with HPG is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]
Experimental Workflow for Nascent Protein Labeling and Detection
The general workflow for utilizing HPG to label and detect newly synthesized proteins involves several key steps:
Caption: General experimental workflow for HPG-based nascent protein analysis.
Detailed Experimental Protocols
The following protocols are generalized methodologies and may require optimization based on the specific cell type and experimental goals.
Protocol 1: Labeling of Nascent Proteins in Cultured Cells
This protocol outlines the steps for incorporating HPG into newly synthesized proteins in a cell culture setting.
-
Cell Preparation:
-
Methionine Depletion (Optional but Recommended):
-
HPG Labeling:
-
Prepare a stock solution of L-Homopropargylglycine (e.g., 50 mM in sterile water or DMSO).[6]
-
Dilute the HPG stock solution into the pre-warmed methionine-free medium to achieve the desired final concentration (typically 50 µM, but may require optimization).[6][13]
-
Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubate the cells for the desired labeling period (can range from 30 minutes to several hours) at 37°C.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol describes the in-situ detection of HPG-labeled proteins using a fluorescent azide probe.
-
Cell Fixation and Permeabilization:
-
Click Reaction Cocktail Preparation:
-
Note: Prepare the reaction cocktail fresh and use it immediately. The following is an example for one sample; scale as needed.
-
To 430 µL of PBS, add:
-
20 µL of a 10X stock of the azide-fluorophore conjugate (e.g., Alexa Fluor 488 azide).
-
20 µL of a 10X stock of copper(II) sulfate (CuSO₄).
-
20 µL of a 10X stock of a reducing agent (e.g., sodium ascorbate).
-
(Optional but recommended) A copper-chelating ligand like THPTA can be included to improve reaction efficiency and reduce cytotoxicity.[7]
-
-
-
Click Reaction Incubation:
-
Remove the PBS from the cells and add 500 µL of the click reaction cocktail to each sample.[6]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathway and Logical Relationship Diagrams
The utility of Homopropargylglycine is rooted in its interception of the natural protein synthesis pathway.
Caption: Metabolic incorporation of HPG into nascent proteins.
The subsequent detection of HPG-labeled proteins relies on the principles of bioorthogonal click chemistry.
Caption: Detection of HPG-labeled proteins via Click Chemistry.
Applications in Drug Development and Research
The ability to specifically label and analyze newly synthesized proteins has profound implications for various research areas:
-
Monitoring Global Protein Synthesis: HPG provides a direct readout of translational activity in cells, which is crucial for studying cellular responses to stimuli, stress, or drug treatment.[7][14]
-
Pulse-Chase Analysis: By combining HPG labeling with "chase" periods, researchers can track the fate of a cohort of newly synthesized proteins, including their localization, degradation, and post-translational modifications.
-
Proteomics and Target Identification: HPG-labeled proteins can be enriched using biotin-azide probes and streptavidin affinity purification, followed by mass spectrometry to identify proteins synthesized under specific conditions.[5]
-
PROTAC Development: HPG can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[11][15]
-
Virology: HPG has been used to study the spatiotemporal dynamics of viral protein synthesis during infection.[14]
Conclusion
Homopropargylglycine has emerged as a powerful and versatile tool for the study of protein synthesis. Its ease of use, high sensitivity, and compatibility with various downstream applications make it an invaluable asset for researchers in basic science and drug development. The ability to visualize and isolate nascent proteomes provides a dynamic window into cellular function, offering insights that were previously difficult to obtain. As bioorthogonal chemistry continues to evolve, the applications of HPG and similar non-canonical amino acids are poised to expand even further, promising new discoveries in the complex world of the proteome.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Homopropargylglycine | CAS#:215160-72-8 | Chemsrc [chemsrc.com]
- 5. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medkoo.com [medkoo.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 15. L-Homopropargylglycine | TargetMol [targetmol.com]
